molecular formula C13H9ClF3N3O2 B2795574 N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)urea CAS No. 339023-79-9

N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)urea

Cat. No.: B2795574
CAS No.: 339023-79-9
M. Wt: 331.68
InChI Key: TURPWZFZBYFPPS-UHFFFAOYSA-N
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Description

N-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)urea is a chemical compound of significant interest in agricultural and entomological research. It is recognized in the scientific literature and pesticide databases as the insect growth regulator Chlorfluazuron . This substance belongs to the benzoylurea class of insecticides and functions as a potent inhibitor of chitin biosynthesis . Its specific mechanism of action involves targeting the CHS1 enzyme, which disrupts the molting process in insects by preventing the proper formation of the exoskeleton . This makes it highly effective against the larval and pupal stages of various pests, acting as an anti-moulting agent . Research applications for this compound include studies focused on controlling chewing pests such as the diamondback moth ( Plutella xylostella ), thrips, whiteflies, and termites . Its efficacy has been documented in model systems involving crops like cotton, vegetables, and fruit . From a regulatory and environmental science perspective, it is classified under the Insecticide Resistance Action Committee (IRAC) MoA Class 15 . Researchers investigating environmental fate will note that the compound has low aqueous solubility, low volatility, and is moderately persistent in soil systems . It is critical to note that this product is strictly for Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3N3O2/c14-10-5-7(13(15,16)17)6-19-11(10)22-9-3-1-8(2-4-9)20-12(18)21/h1-6H,(H3,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TURPWZFZBYFPPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)N)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)urea, also known by its chemical formula C13H6ClF3N2OC_{13}H_6ClF_3N_2O, has garnered attention in recent years due to its diverse biological activities. This compound is part of a larger class of bioactive small molecules, and its potential therapeutic applications are being explored in various fields, including antimicrobial and anticancer research.

  • Molecular Formula : C13H6ClF3N2OC_{13}H_6ClF_3N_2O
  • Molecular Weight : 298.65 g/mol
  • CAS Number : 95711-33-4

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against a range of bacterial strains, particularly Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicate its potency:

Bacterial Strain MIC (μM) Mechanism of Action
Staphylococcus aureus (MRSA)15.625 - 62.5Inhibition of protein synthesis
Enterococcus faecalis62.5 - 125Disruption of nucleic acid synthesis
Escherichia coliNot effective-

The compound exhibits bactericidal activity, which is crucial for treating infections caused by resistant strains like MRSA. Its mechanism involves inhibiting protein synthesis pathways, ultimately affecting nucleic acid and peptidoglycan production, leading to cell death .

Antibiofilm Activity

In addition to its antimicrobial properties, the compound has demonstrated significant antibiofilm activity. Biofilms are clusters of bacteria that adhere to surfaces and are often resistant to conventional antibiotics. The following table summarizes its efficacy against biofilm formation:

Biofilm Type MBIC (μg/mL) MBEC (μg/mL)
MRSA62.216 - 124.432124.432 - 248.863
Staphylococcus epidermidis31.108 - 62.216124.432 - 248.863

These results suggest that the compound not only prevents the initial formation of biofilms but also disrupts established biofilms, making it a promising candidate for further development in treating chronic infections associated with biofilms .

Anticancer Potential

Emerging research indicates that this compound may possess anticancer properties as well. Preliminary studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of signaling pathways involved in cell survival and proliferation.

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted on a series of analogs derived from this compound revealed that modifications at specific positions enhanced its antibacterial activity against resistant strains like MRSA and VRE (Vancomycin-resistant Enterococcus) .
  • Biofilm Disruption Research : Another study focused on the compound's ability to disrupt biofilms formed by Pseudomonas aeruginosa, demonstrating a reduction in biofilm mass by over 90% at sub-MIC concentrations, highlighting its potential as a therapeutic agent in treating biofilm-associated infections .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Use Key Structural Features Reference
N-(4-{[3-Chloro-5-(CF₃)-2-Pyridinyl]oxy}phenyl)urea C₁₃H₉ClF₃N₃O₂ (inferred) Research compound (potential agrochemical/pharmaceutical) Urea, 3-chloro-5-CF₃-pyridinyloxy, phenyl
Chlorfluazuron C₂₀H₉Cl₃F₅N₃O₃ Insect growth regulator Benzoyl, 3,5-dichloro, pyridinyloxy
Fluazuron C₂₀H₁₀Cl₂F₅N₃O₃ Acaricide Carbamoyl, pyridinyloxy
SB-705,498 C₁₇H₁₆BrF₃N₄O TRPV1 antagonist (analgesic) Urea, bromophenyl, trifluoromethylpyridinyl
N-(4-Bromophenyl)-...sulfonamide C₁₈H₁₁BrClF₃N₂O₃S Research compound Sulfonamide, bromophenyl, pyridinyloxy

Key Research Findings

Substituent Effects :

  • Halogens (Cl, F) : Increase binding affinity to biological targets (e.g., insect enzymes) and improve photostability .
  • Trifluoromethyl (-CF₃) : Enhances lipophilicity and metabolic resistance, critical for prolonged activity in pesticides .

Functional Group Impact :

  • Urea vs. Benzamide : Urea derivatives (e.g., SB-705,498) show promise in pharmaceuticals due to hydrogen-bonding capabilities, while benzamides (e.g., chlorfluazuron) dominate agrochemicals for their enzyme inhibition efficiency .

Toxicity Considerations: Compounds with ester groups (e.g., haloxyfopetoxyethyl) exhibit higher carcinogenic risks, whereas urea and sulfonamide derivatives are generally safer but require metabolic studies .

Q & A

Q. What synthetic methodologies are commonly used to prepare N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)urea and its intermediates?

The compound is synthesized via multi-step reactions. A key intermediate, 2-[4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propionic acid, is formed by reacting 2,3-dichloro-5-(trifluoromethyl)pyridine with phenol derivatives under basic conditions (e.g., NaOH) in the presence of a catalyst . Subsequent steps may involve coupling with urea precursors or functionalization via nucleophilic substitution. Reaction optimization focuses on solvent selection, catalyst efficiency (e.g., phase-transfer catalysts), and temperature control to minimize side products .

Q. How is the molecular structure of this compound characterized experimentally?

X-ray crystallography is critical for resolving the compound’s hydrogen-bonding networks and conformational stability, particularly interactions between the urea moiety and pyridine ring . Complementary techniques include:

  • NMR spectroscopy : To confirm substituent positions (e.g., trifluoromethyl and chloro groups) .
  • Mass spectrometry : For molecular weight validation and fragmentation pattern analysis .
  • FT-IR : To identify functional groups like C=O (urea) and C-O-C (ether linkages) .

Q. What analytical methods are used to assess purity and stability in storage?

  • HPLC : To quantify impurities (e.g., unreacted intermediates) using reverse-phase C18 columns with UV detection at 254 nm .
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability, particularly for crystalline forms prone to hydration/dehydration .
  • Accelerated stability studies : Conducted at 40°C/75% relative humidity to predict shelf life .

Advanced Research Questions

Q. How can researchers investigate the compound’s inhibitory activity against protein tyrosine kinases (PTKs)?

  • In vitro kinase assays : Recombinant PTKs (e.g., EGFR, VEGFR) are incubated with the compound, and phosphorylation is measured via fluorescence polarization or radiometric assays .
  • Cellular assays : Dose-response curves in cancer cell lines (e.g., HCT-116) assess IC₅₀ values and apoptosis induction via flow cytometry .
  • Structural modifications : Introducing electron-withdrawing groups (e.g., -CF₃) enhances binding affinity to kinase ATP pockets, as shown in SAR studies of related urea derivatives .

Q. What strategies resolve contradictions in biological activity data between pesticide and pharmaceutical applications?

  • Target specificity profiling : Compare inhibitory effects on insect chitin synthase (pesticide target) vs. human kinases using enzyme inhibition assays .
  • Computational docking : Molecular dynamics simulations identify key residues in divergent targets (e.g., TRPV1 channels vs. insect growth regulators) .
  • Selectivity optimization : Adjusting the pyridinyloxy substituents reduces off-target effects in mammalian systems .

Q. How can crystallographic data guide the development of stable formulations for therapeutic use?

  • Polymorph screening : Identifies crystalline forms with improved solubility and bioavailability. For example, ethanolate forms of related urea derivatives exhibit enhanced dissolution rates .
  • Co-crystallization : Incorporating co-formers (e.g., succinic acid) stabilizes the urea moiety against hydrolysis .

Data Contradiction Analysis

Q. How to address discrepancies in reported herbicidal vs. anticancer activities?

  • Mechanistic studies : Evaluate whether herbicidal activity (via photosynthesis inhibition) conflicts with kinase inhibition by testing in plant vs. mammalian cell models .
  • Metabolic profiling : LC-MS/MS identifies species-specific metabolites (e.g., cytochrome P450-mediated degradation in humans vs. plants) .

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